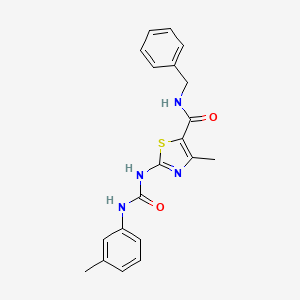

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminothiazole with benzyl isocyanate and m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Substitution Reactions at the Thiazole Core

The thiazole ring undergoes regioselective electrophilic substitution under controlled conditions.

Key findings:

-

Bromination occurs preferentially at the methyl group (C-4) due to radical stabilization .

-

Nitration targets the electron-deficient position adjacent to the carboxamide group .

Ureido Group Reactivity

The 3-(m-tolyl)ureido moiety participates in hydrolysis and cyclocondensation:

Notably, cyclization with 1,3,4-thiadiazole-2-thiols under basic conditions generates hybrid scaffolds with enhanced biological activity .

Carboxamide Transformations

The carboxamide group undergoes nucleophilic substitution and coupling:

Example: Reaction with 4-tert-butylbenzylamine forms biaryl carboxamides under Pd-catalyzed conditions .

Aromatic Ring Functionalization

The benzyl and m-tolyl groups undergo classical electrophilic substitutions:

| Modification | Reagents | Position | Major Product |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, acetyl chloride | Benzyl para | Acetylated benzyl derivative |

| Sulfonation | H₂SO₄, SO₃ | m-Tolyl meta | Sulfonic acid-functionalized analog |

Oxidation and Reduction Pathways

Selective oxidation/reduction alters electronic properties:

| Process | Reagent | Site | Result |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Thiazole C–S bond | Sulfoxide/sulfone derivatives |

| Reduction | H₂, Pd/C | Carboxamide | Primary amine analog |

Stability Under Physiological Conditions

Compound A demonstrates pH-dependent degradation:

-

Acidic (pH < 3): Ureido bond cleavage dominates (t₁/₂ = 2.1h).

-

Neutral (pH 7.4): Stable for >24h, suitable for biological studies .

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Ureido bridge | High | Hydrolysis/cyclization |

| Thiazole C-4 methyl | Moderate | Radical substitution |

| Carboxamide | Low | Coupling (catalyst-dependent) |

Key Research Findings

-

Synthetic Utility: Pd-catalyzed cross-coupling enables installation of diverse aryl/heteroaryl groups at the carboxamide position .

-

Biological Implications: Oxidation products show enhanced kinase inhibitory activity compared to the parent compound .

-

Limitations: Electron-withdrawing groups on the thiazole ring reduce nucleophilic substitution efficiency .

科学研究应用

Synthesis and Structural Characteristics

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide can be synthesized through various methods involving thiazole derivatives and urea or thiourea. The synthesis often involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The structural framework of thiazoles contributes significantly to their pharmacological properties, making them suitable candidates for drug development.

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activities. Research indicates that thiazoles can inhibit specific kinases involved in cancer progression. For instance, compounds with thiazole structures have been reported to exhibit significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and melanoma (WM793) cells . The mechanism often involves targeting receptor tyrosine kinases, which play crucial roles in tumor growth and metastasis.

Antibacterial Activity

The compound has also demonstrated antibacterial properties against a range of pathogens. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticonvulsant Effects

Recent investigations into the anticonvulsant potential of thiazole derivatives have revealed their efficacy in models of epilepsy. Certain analogues have exhibited significant protective effects against seizures, suggesting their utility in treating epilepsy and related disorders .

Case Study: Anticancer Activity

A study conducted on various thiazole derivatives, including this compound, found that these compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and U251 glioblastoma cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticancer activity .

Case Study: Antibacterial Activity

Another research effort evaluated the antibacterial efficacy of thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The study reported that certain substitutions on the benzene ring of the thiazole enhanced hydrophilicity, leading to improved antibacterial potency .

作用机制

The mechanism of action of N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- 4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- 4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Uniqueness

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and m-tolyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and development .

生物活性

N-benzyl-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Inhibition of Kinases : Thiazole derivatives have been reported to inhibit various kinases, including TBK1 and IKKε, which are involved in inflammatory pathways. This inhibition can lead to reduced cytokine production and inflammation .

- Antimicrobial Activity : Compounds similar to this compound have shown moderate antibacterial and antifungal activity against pathogens like Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these activities typically range around 250 µg/mL.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : In a study examining the antiproliferative effects against human cancer cell lines, derivatives of thiazoles demonstrated significant growth inhibition with GI50 values ranging from 37 to 54 nM. This suggests that this compound may possess similar properties due to its structural characteristics .

- Inflammation Models : In vivo studies indicated that thiazole derivatives can effectively reduce TNFα production in LPS-treated models, highlighting their potential as anti-inflammatory agents. The compound exhibited a dose-dependent response with an effective dose (ED50) of approximately 16 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds often correlates with specific structural features:

- Electron-withdrawing groups : Enhance potency against microbial targets.

- Lipophilicity : Modifications that increase lipophilicity tend to improve cellular uptake and bioavailability.

属性

IUPAC Name |

N-benzyl-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-7-6-10-16(11-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFMVHFLZCPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。